![molecular formula C13H12Cl2N2O2S B4388516 4,5-dichloro-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide](/img/structure/B4388516.png)
4,5-dichloro-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves specific reactions that yield various structurally related products. For instance, sulfonamides have been synthesized through condensation reactions, indicating a general approach that might be applicable to our compound of interest. These methods involve the reaction of sulfonyl chlorides with amines in the presence of base, suggesting a possible route for synthesizing the specified compound (Elangovan et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals significant insights into π–π interactions, hydrogen bonding, and crystal packing, which are crucial for understanding the physical and chemical behavior of such compounds. For example, studies have shown that π–π interactions and hydrogen bonding play a vital role in the crystal structure of sulfonamides, offering a window into the structural organization of our compound of interest (Mohamed-Ezzat et al., 2023).
Mechanism of Action
Target of Action
The primary target of 4,5-dichloro-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is the ryanodine receptor (RyR) . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for muscle contraction and other cellular processes .
Mode of Action
The compound acts as an activator of the ryanodine receptor . It binds to the receptor, causing it to open and allow the release of stored calcium ions into the cytoplasm . This influx of calcium ions leads to muscle contraction and other downstream effects .
Biochemical Pathways
The activation of the ryanodine receptor triggers a cascade of events in the calcium signaling pathway. The increase in cytoplasmic calcium levels can affect various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation .
Result of Action
The activation of the ryanodine receptor by 4,5-dichloro-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide leads to a sustained release of calcium ions, causing continuous muscle contraction . This can result in paralysis in insects, making it an effective insecticide .
properties
IUPAC Name |
4,5-dichloro-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-4-3-5-16-13(8)17-20(18,19)12-7-11(15)10(14)6-9(12)2/h3-7H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWJEKIYRGQYAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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